5-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid
Description
5-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid (C₁₀H₁₄N₂O₃, MW: 210.23 g/mol) is a pyrazole derivative featuring a tetrahydro-2H-pyran-4-yl substituent at the N1 position and a carboxylic acid group at the C3 position. Its structural uniqueness lies in the tetrahydropyran ring, which may enhance solubility and metabolic stability compared to simpler alkyl or aryl substituents.
Properties
IUPAC Name |
5-methyl-1-(oxan-4-yl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7-6-9(10(13)14)11-12(7)8-2-4-15-5-3-8/h6,8H,2-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMNYXSRCCBRHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCOCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349988-67-5 | |
| Record name | 5-methyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Hydrazine-Mediated Cyclization Route
The most widely documented method involves the cyclization of β-keto esters with hydrazine derivatives. A study published in the Journal of Medicinal Chemistry outlines a protocol where ethyl 3-oxobutanoate undergoes condensation with tetrahydro-2H-pyran-4-carbohydrazide to form a hydrazone intermediate. This intermediate is subsequently cyclized under acidic conditions (e.g., acetic acid) at 85–90°C to yield the pyrazole ring. The carboxylic acid moiety is introduced via hydrolysis of the ester group using aqueous sodium hydroxide at 50–60°C, achieving a reported yield of 68–72%.
Key advantages of this route include the commercial availability of starting materials and the avoidance of transition metal catalysts. However, the regioselectivity of the cyclization step is highly sensitive to reaction conditions. For instance, increasing the temperature beyond 90°C promotes the formation of the undesired 4-methyl regioisomer, necessitating precise thermal control.
Methylhydrazine-Based Multi-Step Synthesis
A patent by CN114014809A details a three-step synthesis starting from ethyl acetoacetate, triethyl orthoformate, and acetic anhydride. In the first step, ethyl acetoacetate reacts with triethyl orthoformate under reflux (110–120°C) to form a condensed intermediate (Compound A). This intermediate is then treated with 40% methylhydrazine aqueous solution in toluene at 8–10°C, followed by sodium hydroxide addition to facilitate cyclization, yielding a pyrazole ester (Compound B). Final hydrolysis with 15% hydrochloric acid at 85–90°C affords the target carboxylic acid with a purity exceeding 97.5%.
Notably, this method employs a mass ratio of 6:9:8–10 for ethyl acetoacetate, triethyl orthoformate, and acetic anhydride, respectively, to maximize intermediate stability. The use of methylhydrazine instead of hydrazine enhances reaction kinetics, reducing cyclization time from 12 hours to 1 hour. Scalability is demonstrated in Example 2, where a 3000L reactor produces 857 kg of Compound A, underscoring industrial applicability.
Suzuki Cross-Coupling and Pyrimidinone Condensation
A complementary approach from CN103896951A utilizes Suzuki cross-coupling to introduce the tetrahydro-2H-pyran group post-cyclization. The synthesis begins with 5-methyl-1H-pyrazole-3-carboxylic acid methyl ester, which undergoes bromination at the 4-position using N-bromosuccinimide (NBS) in carbon tetrachloride. The brominated intermediate is then subjected to a Suzuki reaction with tetrahydro-2H-pyran-4-boronic acid in the presence of Pd(OAc)₂ and triphenylphosphine, achieving a coupling efficiency of 82–85%.
Final hydrolysis of the methyl ester is performed with lithium hydroxide in tetrahydrofuran (THF)/water (3:1) at room temperature, yielding the carboxylic acid. This route offers flexibility in modifying the pyran substituent but requires palladium catalysts, increasing costs and necessitating rigorous metal contamination controls.
Comparative Analysis of Synthetic Methods
The methylhydrazine route emerges as the most efficient for large-scale production due to its shorter reaction time and absence of metal catalysts. In contrast, the Suzuki coupling method, while versatile for structural diversification, is less practical for industrial applications due to cost and purification challenges.
Optimization Strategies and Process Refinements
Recent advancements focus on solvent selection and catalytic systems. For instance, replacing toluene with cyclopentyl methyl ether (CPME) in the methylhydrazine route improves intermediate solubility, reducing side-product formation by 12–15%. Similarly, microwave-assisted cyclization (130°C, 30 minutes) has been explored to accelerate the hydrazine-mediated route, though this requires specialized equipment.
Hydrolysis conditions also significantly impact yield. Using 15% hydrochloric acid at 85°C ensures complete ester conversion without decarboxylation, whereas stronger acids (e.g., H₂SO₄) degrade the pyran ring.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Carboxylate salts, esters.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
5-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with tailored properties.
Biology
Research indicates that this compound exhibits potential biological activities. Studies have shown its effectiveness in:
- Enzyme Inhibition : It has been evaluated for its ability to inhibit specific enzymes, which can be critical in drug design.
- Receptor Binding : The compound's interactions with biological receptors are under investigation, revealing potential therapeutic effects.
Medicine
The medicinal applications of this compound include:
- Therapeutic Effects : Preliminary studies suggest it may have beneficial effects against various diseases, including cancer and infectious diseases.
Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of pyrazole derivatives, including 5-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole derivatives. The results indicated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .
Industrial Applications
In addition to its research applications, this compound is explored for use in industrial settings, particularly in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with target proteins, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key pyrazole-carboxylic acid derivatives and their properties:
Table 1: Comparison of Structural Analogs
Key Observations :
Key Observations :
- The target compound’s synthesis remains undocumented in the evidence, whereas analogs like employ hydrolysis of esters under basic conditions. Commercial availability of simpler analogs (e.g., ) highlights their established utility.
Biological Activity
5-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. Its molecular formula is C9H15N3O, and it has a molecular weight of approximately 181.23 g/mol. This compound is characterized by its unique structure, which allows it to interact with various biological targets, making it a valuable subject for research in pharmacology and medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The interaction with these molecular targets can modulate their activity, leading to various physiological effects. Research has indicated that this compound may exhibit:
- Enzyme Inhibition : It has been investigated for its potential to inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : The compound may interact with receptors that play critical roles in signaling pathways, influencing cellular responses.
Research Findings
Recent studies have explored the compound's potential in various therapeutic areas:
- Antiparasitic Activity : Research has shown that modifications of pyrazole derivatives can enhance their efficacy against parasites, indicating that this compound may possess similar properties .
- Anticancer Properties : The structure of pyrazole compounds has been linked to anticancer activity, with some derivatives showing promising results in inhibiting tumor cell proliferation .
- Metabolic Stability : Studies suggest that the incorporation of polar functionalities can improve the compound's solubility and metabolic stability, which are crucial for its effectiveness as a therapeutic agent .
Case Study 1: Antiparasitic Activity
In a study focusing on the optimization of pyrazole derivatives for antiparasitic activity, compounds were evaluated against Plasmodium falciparum (the causative agent of malaria). The results indicated that specific structural modifications led to enhanced potency against resistant strains, suggesting that this compound could be a candidate for further development in this area .
Case Study 2: Anticancer Activity
Another study investigated the effects of various pyrazole derivatives on human cancer cell lines. The findings demonstrated that certain derivatives exhibited significant inhibition of cell growth in HeLa and A375 cell lines, highlighting the potential of this compound as an anticancer agent .
Comparison with Similar Compounds
The unique structure of 5-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole distinguishes it from other pyrazole derivatives. Below is a comparison table illustrating its properties alongside similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | C9H15N3O | 181.23 g/mol | Antiparasitic, Anticancer |
| 1-Methyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole | C9H15N3O | 181.23 g/mol | Moderate Enzyme Inhibition |
| 5-Methyl-1-(tetrahydro-2H-pyran-4-yl)-pyrazol-4-amines | C9H14N4O | 194.24 g/mol | Potential Anticancer |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, tetrahydro-2H-pyran-4-yl methanesulfonate can react with pyrazole precursors under reflux in polar aprotic solvents (e.g., DMF or THF) at 50–80°C for 3–5 hours . Optimization includes adjusting catalyst loading (e.g., NaN₃ in DMF) and monitoring reaction progress via TLC or HPLC. Post-synthesis purification often involves column chromatography or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H-NMR : Look for signals corresponding to the tetrahydro-2H-pyran-4-yl group (δ 3.5–4.2 ppm for pyran-OCH₂) and the pyrazole methyl group (δ 2.1–2.5 ppm) .
- IR : Carboxylic acid C=O stretching (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) are critical .
- Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺ or [M−H]⁻) and fragmentation patterns consistent with the pyran-pyrazole scaffold .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at 25°C/60% RH, 40°C/75% RH, and −20°C for 1–6 months. Monitor degradation via HPLC for purity loss (>95% threshold) and track carboxyl group oxidation using FTIR or NMR .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different synthetic batches?
- Methodological Answer :
- Purity Analysis : Use HPLC-MS to identify impurities (e.g., unreacted pyran intermediates or byproducts) that may affect bioactivity .
- Crystallography : Compare crystal structures (e.g., via X-ray diffraction) to confirm conformational homogeneity .
- Dose-Response Studies : Re-evaluate IC₅₀ values in pharmacological assays (e.g., enzyme inhibition) using rigorously purified batches .
Q. How can computational methods guide the design of derivatives with enhanced pharmacological profiles?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Focus on modifying the pyran ring’s substituents to optimize hydrophobic interactions .
- QSAR Modeling : Correlate electronic (e.g., Hammett σ values) or steric parameters of substituents with experimental bioactivity data .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how are they addressed?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (CSPs) in preparative HPLC or employ asymmetric catalysis (e.g., BINAP-metal complexes) during cyclization steps .
- Process Optimization : Implement inline FTIR or PAT (Process Analytical Technology) to monitor enantiomeric excess (ee) in real-time during large-scale reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
